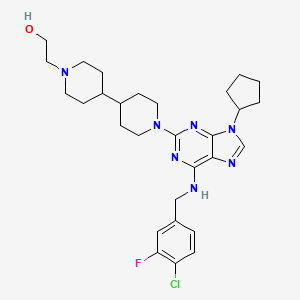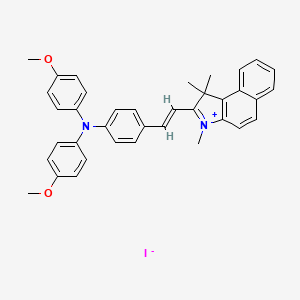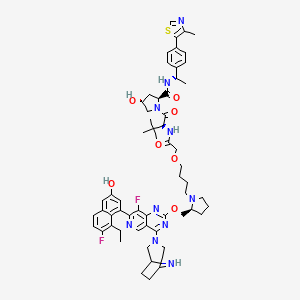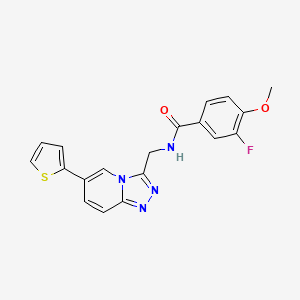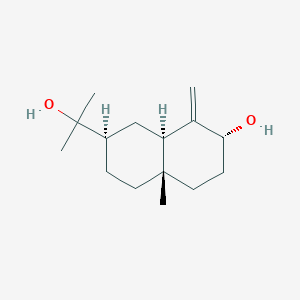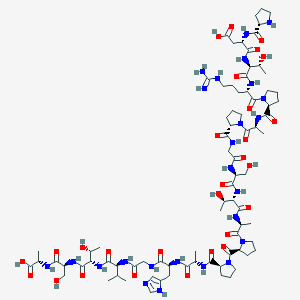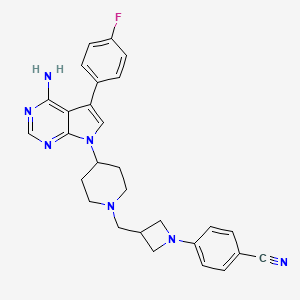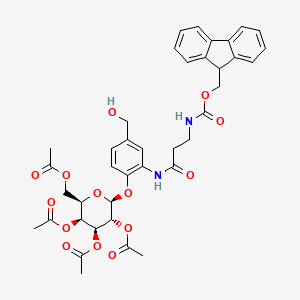
Tetra-O-acetyl-|A-D-galactopyranosyl-Ph-CH2OH-Fmoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc is a complex organic compound used primarily in the field of bioconjugation. It is known for its role in the preparation of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy . The compound consists of a galactopyranosyl moiety, a phenyl group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it a versatile tool in synthetic chemistry and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc typically involves multiple steps The process begins with the acetylation of β-D-galactopyranose to protect the hydroxyl groupsFinally, the Fmoc group is added to protect the amine functionality .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The acetyl groups can be reduced to yield free hydroxyl groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like piperidine are used to remove the Fmoc group.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Free hydroxyl groups.
Substitution: Various functionalized derivatives depending on the substituent used.
Applications De Recherche Scientifique
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of glycoproteins and glycolipids.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates and other specialized chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its role in bioconjugation. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites. Once the desired modifications are complete, the Fmoc group can be removed to reveal the free amine, which can then participate in further reactions . The galactopyranosyl moiety facilitates binding to specific biological targets, enhancing the specificity and efficacy of the resulting conjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2-(4-nitrophenyl)carbonate-Fmoc: Another ADC linker with similar properties but different functional groups.
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH: Lacks the Fmoc group, making it less versatile in certain applications.
Uniqueness
Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc stands out due to its combination of protective groups and functional moieties, which provide a high degree of control and specificity in synthetic and bioconjugation reactions .
Propriétés
Formule moléculaire |
C39H42N2O14 |
|---|---|
Poids moléculaire |
762.8 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C39H42N2O14/c1-21(43)49-20-33-35(51-22(2)44)36(52-23(3)45)37(53-24(4)46)38(55-33)54-32-14-13-25(18-42)17-31(32)41-34(47)15-16-40-39(48)50-19-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-14,17,30,33,35-38,42H,15-16,18-20H2,1-4H3,(H,40,48)(H,41,47)/t33-,35+,36+,37-,38-/m1/s1 |
Clé InChI |
DUDANYMCEFYRQB-AHGLRNABSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
